molecular formula C20H25NO2S2 B1662831 Tiagabine CAS No. 115103-54-3

Tiagabine

Cat. No.: B1662831
CAS No.: 115103-54-3
M. Wt: 375.6 g/mol
InChI Key: PBJUNZJWGZTSKL-MRXNPFEDSA-N
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Description

Tiagabine (Gabitril®) is a second-generation antiepileptic drug (AED) approved for adjunctive treatment of partial seizures. It selectively inhibits the gamma-aminobutyric acid (GABA) transporter GAT-1, increasing extracellular GABA concentrations in synaptic clefts, thereby enhancing inhibitory neurotransmission . Pharmacokinetically, this compound exhibits linear absorption and elimination, with metabolism primarily via hepatic cytochrome P450 enzymes (CYP3A4). Its clearance increases by 50–65% when co-administered with enzyme-inducing AEDs (e.g., carbamazepine) . Preclinical and clinical studies highlight its antiepileptogenic and anticonvulsant properties, with a favorable cognitive safety profile compared to older AEDs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tiagabine involves several steps, starting with the preparation of key intermediates. One common method involves the alkylation of nipecotic acid with a dithiophene derivative. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound hydrochloride involves a streamlined process to ensure high yield and purity. The synthesis route includes the preparation of anhydrous this compound hydrochloride using single or mixed organic solvents. The process is designed to remove residual organic solvents to meet pharmaceutical standards .

Chemical Reactions Analysis

Asymmetric Hydrogen Atom Transfer (HAT) for Chiral Center Formation

The enantioselective synthesis of tiagabine’s essential (R)-configured tertiary carbon is achieved via a catalytic asymmetric HAT protocol. This method converts racemic glycidic ester 8 (derived from epoxidation of acrylate 9 ) into enantioenriched β-hydroxy ester intermediates. Key details include:

  • Catalyst System : Titanium-salen complexes (e.g., (salen)TiCl₂) enable enantioconvergent radical recombination, achieving up to 92% enantiomeric excess (ee) .

  • Reaction Conditions : Conducted at –10°C in ethyl acetate with (TMS)₃SiH as a hydrogen donor and zinc as a reductant .

  • Mechanistic Insight : The HAT step involves homolytic epoxide opening followed by stereocontrolled hydrogen transfer, bypassing traditional asymmetric hydrogenation methods reliant on transition metals like Ir or Rh .

Cyclization via Double N-Substitution

The nipecotic acid-derived alkaloid ring is constructed through a cyclization reaction between dibromo intermediate 7 and homoallylic amine 6 :

StepReagents/ConditionsOutcomeYield
1K₂CO₃, MeCN, 70°CForms bicyclic structure 19 83%
2HCl (post-cyclization)Acidifies to stabilize the product
  • Challenge : Initial attempts using ester 7 led to undesired elimination; switching to alcohol 18 (via DIBAL-H reduction) prevented side reactions .

  • Stereochemical Integrity : The cyclization preserves the enantiomeric excess (92% ee) established during the HAT step .

Oxidation to Carboxylic Acid

The final oxidation steps convert the primary alcohol in intermediate 19 to the carboxylic acid group in this compound:

  • Swern Oxidation :

    • Reagents : Oxalyl chloride, DMSO, Et₃N in CH₂Cl₂ at –78°C.

    • Outcome : Converts alcohol 19 to ketone 20 .

  • Pinnick Oxidation :

    • Reagents : NaClO₂, NaH₂PO₄, 2-methylbut-2-ene in THF/t-BuOH.

    • Outcome : Oxidizes ketone 20 to carboxylic acid 1 (this compound) .

StepReaction TypeYield
SwernAlcohol → Ketone90%
PinnickKetone → Carboxylic Acid40%

Salt Formation with HCl

This compound is administered as its hydrochloride salt, formed via acid-base reaction:

This compound (free base)+HClThis compound hydrochloride\text{this compound (free base)} + \text{HCl} \rightarrow \text{this compound hydrochloride}

  • Conditions : Conducted in methanol or dichloromethane .

  • Characterization : The salt exhibits improved solubility and stability compared to the free base .

Degradation and Stability Considerations

While explicit degradation pathways for this compound are not fully detailed in the literature, structural analogs suggest potential vulnerabilities:

  • Ester Hydrolysis : The nipecotic acid ester moiety may undergo hydrolysis under acidic or basic conditions.

  • Oxidative Stress : Thiophene rings in the bithienyl tail are susceptible to oxidation, necessitating inert storage conditions .

Key Synthetic Improvements

Recent advances in this compound synthesis emphasize modularity and scalability:

  • Starting Material Flexibility : Acrylate 9 allows for easy modification of the bithienyl group, facilitating derivative synthesis .

  • Catalyst Efficiency : Titanium-salen systems reduce reliance on precious metals, cutting costs by ~30% compared to Ir/Rh-based methods .

Scientific Research Applications

Antiepileptic Properties

Mechanism of Action
Tiagabine acts as a selective inhibitor of the GABA transporter 1 (GAT-1), which leads to increased levels of gamma-aminobutyric acid (GABA) in the synaptic cleft. This mechanism enhances inhibitory neurotransmission, making it effective in controlling seizures.

Clinical Trials
A significant body of clinical research has established this compound's efficacy as an adjunctive therapy for patients with refractory partial seizures. In a randomized, double-blind study involving 297 patients, this compound demonstrated a significant reduction in seizure frequency compared to placebo, particularly in complex partial seizures (CPS) .

StudyParticipantsDosageResults
JAMA Neurology Study297Mean dose of 32 mg/daySignificant reduction in CPS frequency
Double-Blind Trial154Titrated from 12-30 mg/dayHigher percentage of patients with >50% reduction in seizures compared to placebo

Neuroprotective Effects

Recent studies have suggested that this compound may offer neuroprotective benefits, particularly in neurodegenerative diseases such as Parkinson's disease (PD). Research indicates that this compound can protect dopaminergic neurons from neurotoxicity induced by substances like MPTP and lipopolysaccharide (LPS).

Case Study Insights
In a study using GAT-1 knockout mice, this compound was shown to inhibit microglial activation and preserve dopaminergic neuron integrity . The results indicated that pretreatment with this compound led to improved motor behavior and reduced inflammatory responses.

ModelTreatmentOutcome
MPTP-induced PD modelThis compound + MPTPPreserved TH-immunoreactive nerve fibers (75.5% intact)
LPS-induced neuroinflammationThis compoundInhibited inflammatory activation and neurotoxicity

Pain Management

This compound's role in pain management has also been investigated. Its mechanism of enhancing GABAergic transmission may contribute to analgesic effects, particularly in neuropathic pain scenarios.

Clinical Observations
Preliminary studies suggest that this compound could alleviate symptoms associated with chronic pain conditions, although comprehensive clinical trials are still required to validate these findings .

Mechanism of Action

Tiagabine exerts its effects by inhibiting the reuptake of gamma-aminobutyric acid (GABA), the major inhibitory neurotransmitter in the central nervous system. By blocking GABA uptake into presynaptic neurons, this compound increases the availability of GABA for receptor binding on postsynaptic cells. This action enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and seizure control .

Comparison with Similar Compounds

Structural and Functional Analogs

Nipecotic Acid

  • Mechanism: Nipecotic acid is a non-selective GABA reuptake inhibitor but lacks clinical utility due to poor blood-brain barrier penetration.
  • Comparison : Tiagabine, a lipophilic derivative of nipecotic acid, exhibits enhanced selectivity for GAT-1 and superior CNS bioavailability. At 20 µM, this compound achieves sustained GABAergic effects, whereas nipecotic acid requires 100–300 µM for comparable inhibition .

Vigabatrin

  • Mechanism : Vigabatrin irreversibly inhibits GABA transaminase, increasing synaptic GABA levels.
  • Comparison: Efficacy: Both drugs enhance GABAergic activity, but this compound is selective for GAT-1, while vigabatrin affects GABA metabolism. Safety: Vigabatrin causes retinal toxicity and visual field defects, whereas this compound lacks retinal accumulation and associated toxicity . Clinical Use: Vigabatrin is first-line for infantile spasms, while this compound is restricted to partial seizures due to risk of non-convulsive status epilepticus at high doses .

GABAergic Compounds with Overlapping Indications

Sodium Oxybate

  • Mechanism : Enhances slow-wave sleep (SWS) via GABAB receptor agonism.
  • Comparison :
    • Cognitive Effects : Both this compound and sodium oxybate improve sustained attention (Psychomotor Vigilance Task). However, only this compound enhances executive function (Wisconsin Card Sorting Task) .
    • SWS Enhancement : this compound increases SWS duration without impairing memory, whereas sodium oxybate is associated with memory side effects .

Benzodiazepines

  • Mechanism : Potentiate GABAA receptor activity.
  • Comparison :
    • Tolerance : this compound lacks the tolerance and dependence risks associated with benzodiazepines.
    • Anxiolytic Effects : this compound modulates ventral medial prefrontal cortex (vmPFC) metabolism in generalized social anxiety disorder (gSAD), a mechanism distinct from benzodiazepines’ broad GABAA activation .

Antiepileptic Drugs (AEDs) with Divergent Mechanisms

Levetiracetam

  • Mechanism : Binds synaptic vesicle protein SV2A.
  • Cognitive Profile: Both drugs exhibit minimal cognitive impairment, but this compound’s SWS-enhancing effects may benefit comorbid sleep disorders .

Topiramate

  • Mechanism : Modulates voltage-gated sodium channels and AMPA/kainate receptors.
  • Comparison :
    • Adverse Events : this compound has lower rates of cognitive side effects (e.g., word-finding difficulties) compared to topiramate .
    • Weight Effects : this compound is weight-neutral, unlike topiramate-associated weight loss.

Neuropathic Pain

  • Comparison with Pregabalin :
    • This compound (4–8 mg/day) improves pain in sensory neuropathy with fewer sedative effects than pregabalin. However, doses >12 mg/day increase adverse events (e.g., dizziness) .

Alcohol Dependence

  • Comparison with Naltrexone :
    • This compound adjunctive therapy reduces alcohol cravings via GABAergic modulation, whereas naltrexone targets opioid receptors. This compound’s tolerability (mild transient side effects) contrasts with naltrexone’s gastrointestinal disturbances .

Pharmacokinetic and Pharmacodynamic Data

Table 1: Key Pharmacokinetic Parameters

Parameter This compound Vigabatrin Nipecotic Acid
Bioavailability ~90% ~60% <5%
Half-Life 7–9 hours 5–8 hours 1–2 hours
Metabolism CYP3A4 Non-hepatic Non-enzymatic
Protein Binding 96% 0% <10%

Table 2: Clinical Efficacy in Partial Seizures

Drug Median Seizure Reduction Responder Rate (>50% reduction)
This compound 29–33% 28–31%
Vigabatrin 40–50% 45–50%
Levetiracetam 35–40% 33–38%

Mechanistic Insights from Structural Studies

  • Cryo-EM Structure : this compound binds GAT-1 in an inward-open conformation, blocking intracellular GABA release. This mechanism differs from SERT antidepressants (e.g., fluoxetine), which occupy the S1 substrate-binding site .
  • Enantiomer Activity : The S(+)-enantiomer of this compound exhibits greater stability and binding affinity compared to the R(-)-form, with minimal chiral inversion (<0.4%) at room temperature .

Biological Activity

Tiagabine is a selective inhibitor of the gamma-aminobutyric acid (GABA) reuptake process, primarily used as an anticonvulsant for treating epilepsy. Its biological activity is characterized by its effects on GABAergic neurotransmission, with implications for various neurological and psychiatric disorders.

This compound functions by binding to the GABA transporter, specifically the sodium- and chloride-dependent GABA transporter 1 (GAT-1). This action inhibits the reuptake of GABA, enhancing its availability in the synaptic cleft and thereby increasing inhibitory neurotransmission in the central nervous system (CNS) . The drug's ability to elevate GABA levels contributes to its anticonvulsant properties and potential therapeutic applications in anxiety disorders.

Pharmacokinetics

  • Absorption : this compound is nearly completely absorbed (>95%) after oral administration.
  • Protein Binding : It exhibits high protein binding (approximately 96%).
  • Volume of Distribution : Specific data on the volume of distribution are currently unavailable .

Epilepsy Treatment

This compound has been extensively studied as an adjunctive therapy for patients with refractory partial seizures. Key findings from clinical trials include:

Study Dosage Reduction in Seizure Frequency Significance
Study 132 mg/dayMedian reduction of -2.2 seizuresP = .03
Study 256 mg/dayMedian reduction of -2.8 seizuresP < .01
Placebo-Median reduction of -0.7 seizures-

Approximately 20-30% of patients on this compound experienced at least a 50% reduction in seizure frequency compared to only 4% in the placebo group .

Anxiety Disorders

In a randomized controlled trial involving adults with generalized anxiety disorder (GAD), this compound demonstrated significant efficacy in reducing anxiety symptoms:

  • Initial Dose : Started at 4 mg/day, titrated up to a maximum of 16 mg/day.
  • Outcome Measures : Significant reductions in Hamilton Anxiety Rating Scale (HAM-A) scores were observed, particularly noted at week 1 of treatment.
  • Results : Post hoc analyses indicated a significant difference favoring this compound over placebo (p < .01) .

Case Studies and Observations

  • Chronic Administration and Aggression : An open pilot study indicated that chronic this compound administration reduced aggressive behavior in subjects, suggesting its potential utility beyond seizure control .
  • Overdose Effects : Documented clinical effects from this compound overdose were primarily neurological, emphasizing the importance of monitoring during treatment .

Adverse Effects

The adverse effects associated with this compound are generally CNS-related and include:

  • Dizziness
  • Tremor
  • Abnormal thinking
  • Mood changes (depression) .

These side effects are typically mild to moderate and do not significantly differ from those observed with placebo treatments.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of tiagabine in modulating GABAergic neurotransmission, and how can this be experimentally validated?

this compound selectively inhibits the GABA transporter 1 (GAT-1), increasing synaptic GABA levels by blocking neuronal and glial reuptake . To validate this, in vitro assays using radiolabeled GABA uptake in synaptosomal preparations or transfected cell lines expressing GAT-1 can quantify inhibition efficacy. Electrophysiological recordings (e.g., patch-clamp) in hippocampal slices may confirm enhanced GABAergic inhibitory postsynaptic currents (IPSCs) post-tiagabine administration .

Q. How should preclinical studies be designed to evaluate this compound's anticonvulsant efficacy across different seizure models?

Utilize standardized models such as maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizures in rodents. Dose-response studies (e.g., ED₅₀ calculations via probit analysis) and isobolographic analysis for combination therapies (e.g., with gaboxadol) are critical . Ensure blinding, randomization, and inclusion of positive controls (e.g., valproate) to mitigate bias .

Q. What methodological steps ensure reproducibility in synthesizing and characterizing this compound analogs for structure-activity relationship (SAR) studies?

Follow IUPAC guidelines for synthetic protocols, including detailed chromatography (HPLC purity >95%) and spectroscopic characterization (NMR, HRMS). For novel analogs, provide crystallographic data or comparative binding affinity assays (e.g., Ki values via competitive radioligand displacement) .

Advanced Research Questions

Q. How can contradictory findings on this compound-induced absence seizures be reconciled between preclinical and clinical studies?

Preclinical models (e.g., GAERS rats) show this compound exacerbates absence seizures via GABAB receptor overstimulation . In humans, EEG monitoring during clinical trials is essential to differentiate confusional states from true spike-wave discharges. Stratify patients by prior EEG abnormalities to assess risk .

Q. What statistical approaches resolve discrepancies in this compound's efficacy outcomes between LOCF and MMRM analyses in anxiety trials?

Last-observation-carried-forward (LOCF) may underestimate effects due to dropout bias, whereas mixed-model repeated measures (MMRM) accounts for missing data patterns. Use sensitivity analyses comparing both methods and report effect sizes with 95% CIs to contextualize clinical relevance .

Q. How do stereoselective pharmacokinetic differences between this compound enantiomers impact target engagement?

The R-enantiomer exhibits higher GAT-1 affinity and reduced plasma protein binding compared to the S-form. Employ chiral chromatography to isolate enantiomers and compare brain-to-plasma ratios via LC-MS. Pharmacodynamic modeling can correlate free drug concentrations with GABA transporter occupancy .

Q. What meta-analytic strategies address heterogeneity in this compound's effects on sleep architecture across trials?

Pool individual participant data (IPD) to adjust for covariates (e.g., baseline sleep latency). Use random-effects models to account for between-study variance and subgroup analyses for dose-response trends (e.g., 4–16 mg/day) .

Q. How can in vitro binding assays differentiate this compound's specificity for GAT-1 over other transporters (e.g., GAT-2/3)?

Use heterologous expression systems (e.g., HEK293 cells) transfected with individual GABA transporters. Competitive inhibition assays with [³H]-GABA and excess cold ligands (e.g., NO-711 for GAT-1) validate selectivity. Cross-test against SLC6 family transporters (e.g., serotonin, dopamine) to exclude off-target effects .

Q. Methodological Guidance

Q. What criteria define a rigorous hypothesis for this compound's neuroprotective effects in neurodegenerative models?

Align with FINER criteria:

  • Feasible : Use transgenic tauopathy mice with quantifiable GABAergic deficits.
  • Novel : Investigate this compound's impact on Aβ-induced synaptic plasticity.
  • Ethical : Adhere to ARRIVE guidelines for humane endpoints .

Q. How should longitudinal EEG data in this compound trials be analyzed to detect latent epileptogenic activity?

Apply Fourier transforms for spectral analysis (delta–gamma bands) and machine learning (e.g., SVM classifiers) to identify aberrant oscillatory patterns. Report false-discovery rates to control for multiple comparisons .

Properties

IUPAC Name

(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H25NO2S2/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23)/t16-/m1/s1
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InChI Key

PBJUNZJWGZTSKL-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H25NO2S2
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DSSTOX Substance ID

DTXSID5023663
Record name Tiagabine
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Molecular Weight

375.6 g/mol
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Physical Description

Solid
Record name Tiagabine
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Solubility

2.11e-02 g/L
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Mechanism of Action

Though the exact mechanism by which Tiagabine exerts its effect on the human body is unknown, it does appear to operate as a selective GABA reuptake inhibitor., Although the precise mechanism of action of tiagabine is unknown, the drug enhances inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). Tiagabine increases the amount of GABA available in extracellular spaces of the globus pallidus, ventral pallidum, and substantia nigra, suggesting a GABA-mediated anticonvulsant mechanism of action (i.e., inhibition of neural impulse propagations that contribute to seizures). Tiagabine inhibits presynaptic neuronal and glial GABA reuptake, and increases the amount of GABA available for postsynaptic receptor binding. The drug does not stimulate GABA release, and does not have activity at other receptor binding and uptake sites at concentrations that inhibit the uptake of GABA. Tiagabine selectively blocks presynaptic GABA uptake by binding reversibly and saturably to recognition sites associated with GABA transporter protein in neuronal and glial membranes., In vitro binding studies indicate that tiagabine does not inhibit substantially the uptake of dopamine, norepinephrine, serotonin, glutamate, or choline, and does not bind substantially to dopamine D1 or D2; cholinergic muscarinic; serotonergic type 1A, type 2, or type 3 (5HT1A, 5HT2, or 5HT3, respectively); alpha1- or alpha2-adrenergic; beta1- or beta2-adrenergic; histamine H2 or H3; adenosine A1 or A2; opiate mu or kappa1; glutamate N-methyl-d- aspartate (NMDA); or GABAA receptors. Also, tiagabine has little or no affinity for sodium or calcium channels. Tiagabine binds to histamine H1, serotonergic type 1B (5HT1B), benzodiazepine, and chloride channel receptors at concentrations 20-400 times those that inhibit the uptake of GABA.
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CAS No.

115103-54-3
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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